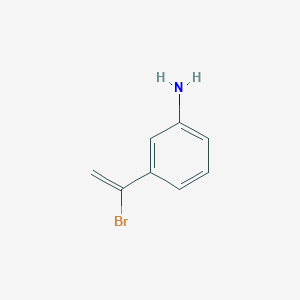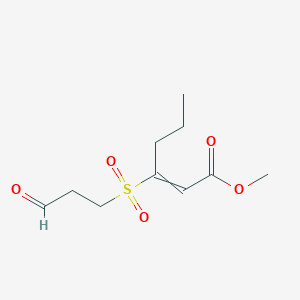
Benzenamine, 3-(1-bromoethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 3-(1-bromoethenyl)-: is an organic compound with the molecular formula C8H8BrN It is a derivative of benzenamine (aniline) where a bromine atom and an ethenyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(1-bromoethenyl)- typically involves the bromination of aniline derivatives followed by the introduction of the ethenyl group. One common method is the electrophilic aromatic substitution reaction where aniline is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The brominated product is then subjected to a Heck reaction with an appropriate alkene to introduce the ethenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: Benzenamine, 3-(1-bromoethenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or nucleophiles
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Addition: Electrophiles like bromine or nucleophiles like amines under mild conditions
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzenamine, 3-(1-bromoethenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique reactivity makes it suitable for creating specialized materials with desired properties .
Mecanismo De Acción
The mechanism of action of Benzenamine, 3-(1-bromoethenyl)- involves its interaction with various molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze chemical reactions .
Comparación Con Compuestos Similares
- Benzenamine, 4-(1-bromoethenyl)-
- Benzenamine, 2-(1-bromoethenyl)-
- Benzenamine, 3-(1-chloroethenyl)-
Uniqueness: Benzenamine, 3-(1-bromoethenyl)- is unique due to the position of the bromine and ethenyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
839718-72-8 |
|---|---|
Fórmula molecular |
C8H8BrN |
Peso molecular |
198.06 g/mol |
Nombre IUPAC |
3-(1-bromoethenyl)aniline |
InChI |
InChI=1S/C8H8BrN/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1,10H2 |
Clave InChI |
IEYYHOYZJBJTHN-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC(=CC=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)


![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)
![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
